

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Pexidartinib Treatment

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Compound of Interest

Compound Name: Pexidartinib

Cat. No.: B1662808

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Introduction

Pexidartinib is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[1] By inhibiting the CSF1/CSF1R signaling pathway, **pexidartinib** effectively modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, angiogenesis, and immune suppression.[1][2] Flow cytometry is an indispensable tool for elucidating the nuanced effects of **pexidartinib** on various immune cell populations within the tumor and peripheral tissues. These application notes provide a detailed protocol and data presentation guidelines for the flow cytometric analysis of immune cells post-**pexidartinib** treatment.

Data Presentation

The following table summarizes the quantitative changes in immune cell populations observed in preclinical models following **pexidartinib** treatment, as determined by flow cytometry.

Immune Cell Population	Marker Profile	Model System	Treatment Group	Change from Control	Reference
Tumor-Associated Macrophages (TAMs)	CD45+CD11b+CD206+	Osteosarcoma Xenograft	Pexidartinib	Depleted	[2]
CD8+ T Cells	CD45+CD3+CD8+	Osteosarcoma Xenograft	Pexidartinib	Enhanced Infiltration	[2]
Regulatory T Cells (Tregs)	FOXP3+	Osteosarcoma Xenograft	Pexidartinib	Depleted	[2]
Regulatory T Cells (Tregs)	CD25+FOXP3+CD4+ of total CD45+	Lung Adenocarcinoma Model	Pexidartinib	77.8% decrease	
CD8+/Treg Ratio	Lung Adenocarcinoma Model	Pexidartinib	Increased		

Experimental Protocols

This section outlines a comprehensive protocol for the preparation and flow cytometric analysis of immune cells from tumor tissue following **pexidartinib** treatment.

1. Tumor Tissue Dissociation

- Objective: To obtain a single-cell suspension from solid tumor tissue.
- Materials:
 - Freshly excised tumor tissue
 - RPMI 1640 medium
 - Collagenase Type IV (1 mg/mL)

- DNase I (100 U/mL)
- Fetal Bovine Serum (FBS)
- 70 μ m cell strainer
- Phosphate Buffered Saline (PBS)
- Procedure:
 - Mince the tumor tissue into small pieces (1-2 mm³) in a petri dish containing RPMI 1640.
 - Transfer the minced tissue to a 50 mL conical tube containing a digestion solution of RPMI 1640, Collagenase Type IV, and DNase I.
 - Incubate at 37°C for 30-60 minutes with gentle agitation.
 - Quench the digestion by adding RPMI 1640 with 10% FBS.
 - Filter the cell suspension through a 70 μ m cell strainer into a fresh 50 mL conical tube.
 - Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
 - Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for cell counting and staining.

2. Red Blood Cell Lysis (Optional)

- Objective: To remove red blood cells from the single-cell suspension.
- Materials:
 - ACK Lysis Buffer
- Procedure:
 - Resuspend the cell pellet in 1 mL of ACK Lysis Buffer.
 - Incubate for 5 minutes at room temperature.

- Add 10 mL of PBS to stop the lysis reaction.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.

3. Antibody Staining

- Objective: To label specific immune cell populations with fluorescently conjugated antibodies.
- Materials:
 - Single-cell suspension
 - Fc block (e.g., anti-CD16/32)
 - Fluorochrome-conjugated antibodies (see table below for a suggested panel)
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Suggested Antibody Panel:

Target	Fluorochrome	Clone	Purpose
CD45	PerCP-Cy5.5	30-F11	Pan-leukocyte marker
CD11b	APC	M1/70	Myeloid cell marker
F4/80	PE	BM8	Macrophage marker
CD206	FITC	C068C2	M2-like macrophage marker
CD3	PE-Cy7	145-2C11	T cell marker
CD4	APC-Cy7	GK1.5	Helper T cell marker
CD8a	BV421	53-6.7	Cytotoxic T cell marker

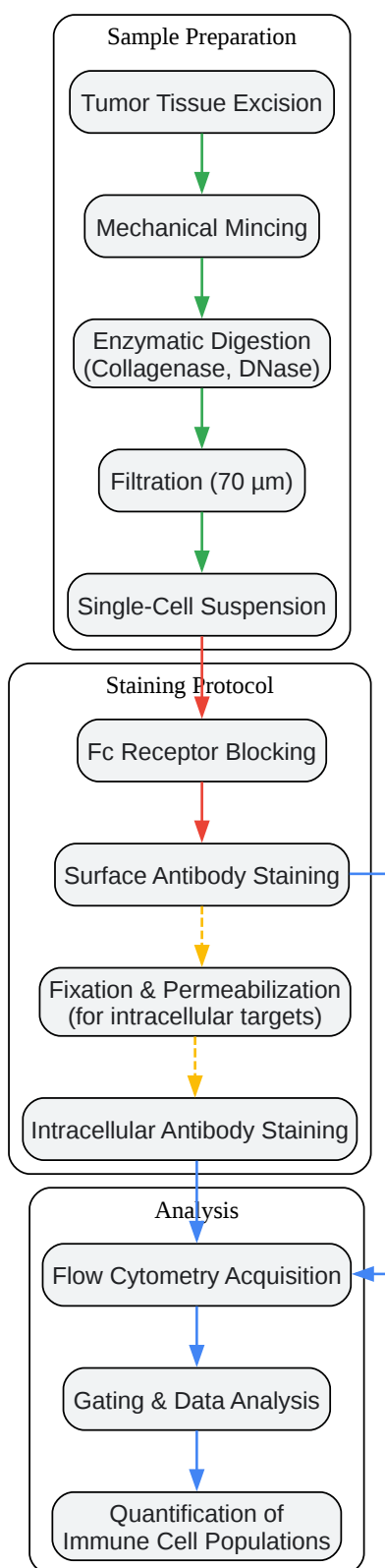
| Foxp3 | Alexa Fluor 647 | FJK-16s | Regulatory T cell marker |

- Procedure:
 - Resuspend the cells in Flow Cytometry Staining Buffer.
 - Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
 - Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
 - Incubate with the intracellular antibody for 30 minutes on ice in the dark.
 - Wash the cells twice with permeabilization buffer.
 - Resuspend the final cell pellet in Flow Cytometry Staining Buffer for analysis.

4. Flow Cytometry Acquisition and Analysis

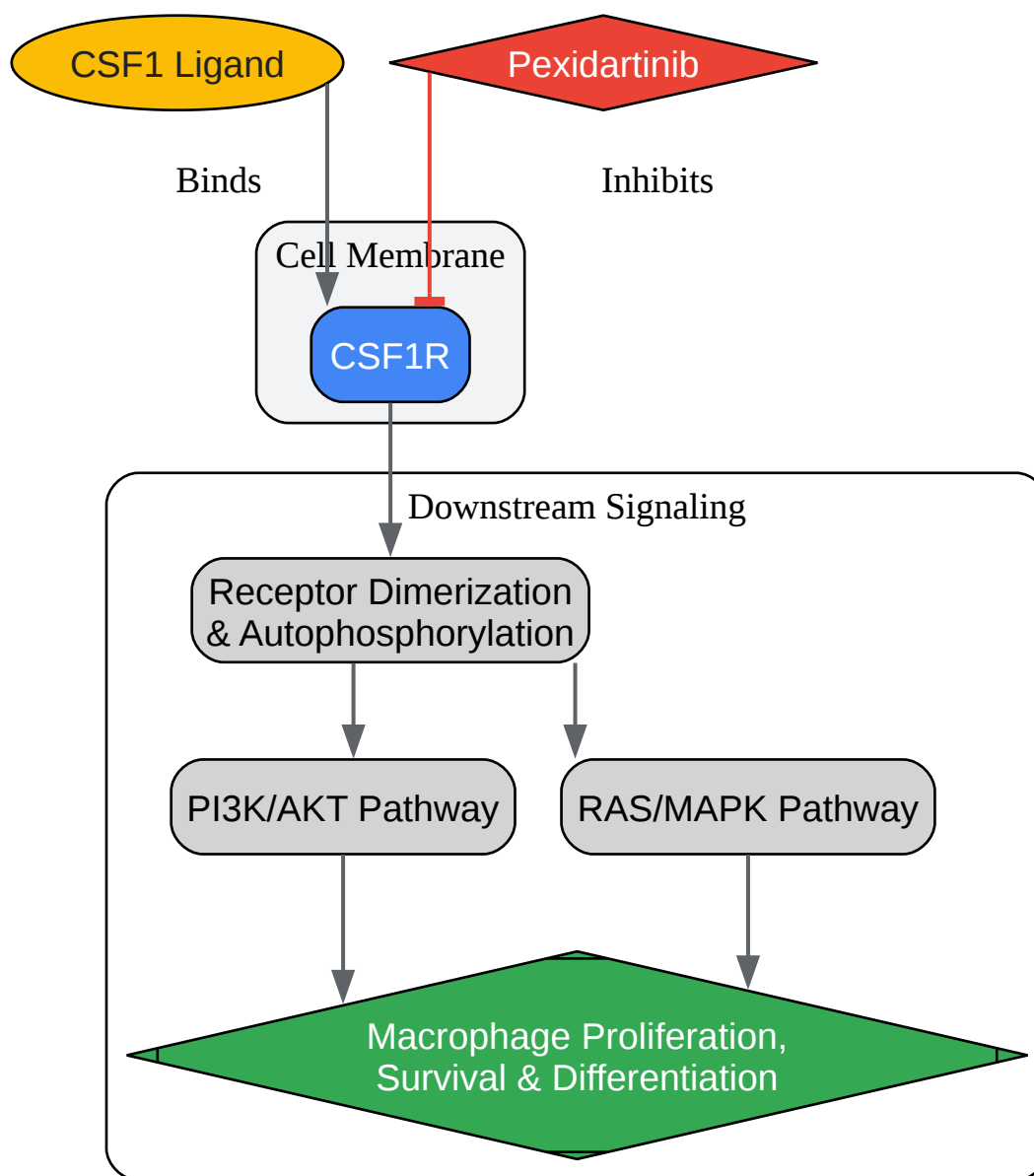
- Objective: To acquire and analyze the stained cell populations.
- Procedure:
 - Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters.
 - Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
 - Analyze the data using appropriate software (e.g., FlowJo, FCS Express). A suggested gating strategy is provided in the diagrams below.

Visualizations



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Caption: Experimental workflow for flow cytometry analysis.



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Caption: **Pexidartinib**'s inhibition of the CSF1R signaling pathway.

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References

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